![molecular formula C27H22ClNO4 B4140164 2-(2-chlorobenzyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140164.png)
2-(2-chlorobenzyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound “2-(2-chlorobenzyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, a methoxyphenyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be viewed using computational chemistry software .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the dihydrochromeno[2,3-c]pyrrole-3,9-dione group could potentially participate in addition or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorobenzyl and methoxyphenyl groups could potentially increase the compound’s lipophilicity, which could affect its solubility and stability .Future Directions
Future research could focus on further characterizing the physical and chemical properties of this compound, as well as exploring its potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, which could potentially lead to its development as a new pharmaceutical .
: Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. : 3-Methoxyphenethylamine - NIST Chemistry WebBook.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO4/c1-15-11-20-22(12-16(15)2)33-26-23(25(20)30)24(17-8-6-9-19(13-17)32-3)29(27(26)31)14-18-7-4-5-10-21(18)28/h4-13,24H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXCRUHLSNQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4Cl)C5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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